molecular formula C13H11F3N2O3S B5819525 ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate

ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate

Cat. No. B5819525
M. Wt: 332.30 g/mol
InChI Key: IXEIUUBLKCXHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a synthetic derivative of pyrimidine and is commonly used in the pharmaceutical industry for drug development.

Mechanism of Action

The mechanism of action of ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation in animal models. Additionally, ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate has been shown to modulate the expression of specific genes involved in disease progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate in lab experiments is its high potency and selectivity. This compound exhibits potent biological activity at low concentrations, making it a valuable tool for studying specific biological processes. Additionally, ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate has low toxicity in vitro and in vivo, making it a safer alternative to other chemical compounds.
However, one of the limitations of using ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare stock solutions and accurately dose the compound in experiments. Additionally, the high potency of ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate can also make it challenging to interpret the results of experiments, as small variations in concentration can have significant effects on biological activity.

Future Directions

There are several future directions for research on ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate. One area of interest is the development of novel drug candidates based on the structure of this compound. By modifying the chemical structure of ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate, it may be possible to enhance its biological activity or improve its pharmacokinetic properties.
Another area of interest is the elucidation of the mechanism of action of ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate. By understanding how this compound exerts its biological effects, it may be possible to identify new therapeutic targets for drug development.
Finally, there is also interest in exploring the potential applications of ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate in other fields, such as agriculture and materials science. For example, this compound may have potential as a pesticide or as a precursor for the synthesis of novel materials with specific properties.
Conclusion
In conclusion, ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate is a chemical compound with significant potential in scientific research. This compound exhibits potent biological activity and has been shown to have antitumor, antiviral, and anti-inflammatory activities. While there are limitations to using ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate in lab experiments, its high potency and selectivity make it a valuable tool for studying specific biological processes. There are also several future directions for research on this compound, including the development of novel drug candidates and the elucidation of its mechanism of action.

Synthesis Methods

Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate can be synthesized using various methods, including the reaction of 2-thiophenecarboxylic acid with trifluoromethylpyrimidine-2,4-dione in the presence of a coupling agent. The resulting intermediate is then treated with ethyl chloroacetate to obtain the final product. This method has been optimized to produce high yields of ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate with high purity.

Scientific Research Applications

Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities, making it a promising candidate for drug development.

properties

IUPAC Name

ethyl 2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S/c1-2-20-11(19)7-21-12-17-8(9-4-3-5-22-9)6-10(18-12)13(14,15)16/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEIUUBLKCXHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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